3-((4-phenylpiperazin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-((4-phenylpiperazin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a pyridin-2-ylmethyl group, a phenylpiperazine moiety, and a sulfonyl group, making it a molecule of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-phenylpiperazin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the pyridin-2-ylmethyl group through alkylation reactions. The phenylpiperazine moiety is then attached via nucleophilic substitution, and the sulfonyl group is introduced using sulfonation reactions. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-((4-phenylpiperazin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenylpiperazine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenylpiperazine or pyrazole rings.
Scientific Research Applications
3-((4-phenylpiperazin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-phenylpiperazin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-methylpiperazin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
- 3-((4-ethylpiperazin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
- 3-((4-phenylpiperazin-1-yl)sulfonyl)-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
What sets 3-((4-phenylpiperazin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonyl-1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c26-20(27)18-15-24(14-16-6-4-5-9-21-16)22-19(18)30(28,29)25-12-10-23(11-13-25)17-7-2-1-3-8-17/h1-9,15H,10-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFJHHZYMWPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=NN(C=C3C(=O)O)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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